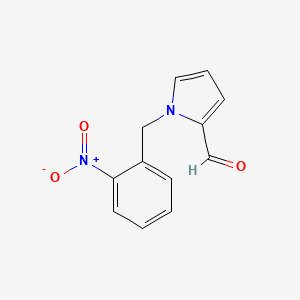

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-nitrophenyl)methyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFAPUIPEQSHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352966 | |

| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22162-51-2 | |

| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde is a pivotal intermediate in the synthesis of various pharmacologically active compounds. Notably, it is a key building block in the preparation of Lixivaptan, a vasopressin V2 receptor antagonist that has undergone extensive clinical trials.[1] The unique structural arrangement of the pyrrole-2-carbaldehyde core coupled with the photoreactive 2-nitrobenzyl group makes this molecule a versatile synthon in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed experimental protocol, mechanistic insights, and a discussion of key process considerations.

Primary Synthesis Pathway: N-Alkylation of Pyrrole-2-carbaldehyde

The most established and efficient method for the synthesis of this compound is the direct N-alkylation of pyrrole-2-carbaldehyde with 2-nitrobenzyl bromide.[1] This reaction proceeds via a nucleophilic substitution mechanism, where the pyrrole nitrogen anion attacks the benzylic carbon of 2-nitrobenzyl bromide.

Mechanistic Considerations

The N-alkylation of pyrroles is a well-studied transformation, yet it presents a classic case of ambident nucleophilicity, with the potential for both N- and C-alkylation. The regioselectivity of this reaction is highly dependent on the reaction conditions. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for favoring N-alkylation. The sodium cation, being a "hard" cation, coordinates preferentially with the "hard" nitrogen atom of the pyrrolide anion, thus directing the alkylation to the nitrogen.

In contrast, the use of "softer" cations or less polar solvents could lead to an increase in C-alkylation, a common side reaction in pyrrole chemistry. The electron-withdrawing nature of the carbaldehyde group at the 2-position of the pyrrole ring also influences the reactivity, further favoring N-alkylation by reducing the electron density of the pyrrole ring.

Synthesis Workflow

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the starting material, pyrrole-2-carbaldehyde, and the subsequent N-alkylation to yield the final product.

Stage 1: Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction

A common and efficient method for the preparation of pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of pyrrole using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and DMF.

Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrrole-2-carbaldehyde

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser, place 80 g (1.1 moles) of dimethylformamide.[2] Cool the flask in an ice bath.

-

Vilsmeier Reagent Formation: While maintaining the internal temperature between 10-20°C, add 169 g (1.1 moles) of phosphorus oxychloride dropwise over 15 minutes.[2] An exothermic reaction will occur, forming the Vilsmeier reagent. Remove the ice bath and stir for an additional 15 minutes.

-

Reaction with Pyrrole: Cool the mixture again in an ice bath and add 250 ml of ethylene dichloride. Once the temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.[2]

-

Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[2]

-

Work-up and Purification: Cool the mixture and cautiously add a solution of 750 g of sodium acetate trihydrate in about 1 liter of water. Reflux again for 15 minutes with vigorous stirring. After cooling, separate the organic layer and extract the aqueous phase with ether. Combine the organic extracts, wash with saturated sodium carbonate solution, and dry over anhydrous sodium carbonate. The crude product can be purified by distillation under reduced pressure to yield pyrrole-2-carbaldehyde.[2]

Stage 2: N-Alkylation to this compound

With the pyrrole-2-carbaldehyde in hand, the final step is the N-alkylation with 2-nitrobenzyl bromide.

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: To a solution of pyrrole-2-carboxaldehyde in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH) portion-wise at 0°C.

-

Deprotonation: Allow the mixture to stir at 0°C for a specified period to ensure complete deprotonation of the pyrrole nitrogen.

-

Alkylation: Add a solution of 2-nitrobenzyl bromide in anhydrous DMF dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate). After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as petroleum ether-ethyl acetate, to yield this compound as a solid.[1]

Quantitative Data Summary

| Parameter | Vilsmeier-Haack Reaction | N-Alkylation Reaction |

| Starting Materials | Pyrrole, Dimethylformamide, Phosphorus oxychloride | Pyrrole-2-carbaldehyde, 2-Nitrobenzyl bromide, Sodium hydride |

| Solvent | Ethylene dichloride | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0°C to reflux | 0°C to room temperature |

| Reaction Time | ~1.5 hours | Varies (monitored by TLC) |

| Reported Yield | 78-79% (pure)[2] | Up to 95% (crude)[1] |

Visualizing the Synthesis Pathway

Caption: Overall synthetic workflow for this compound.

Alternative and Greener Synthesis Approaches

While the described N-alkylation is highly effective, the field of organic synthesis is continually evolving towards more sustainable practices. For the synthesis of N-alkylpyrroles in general, several "greener" alternatives are being explored. These include:

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in Paal-Knorr reactions for pyrrole synthesis.

-

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign options like water or ionic liquids is a key area of research. For instance, uncatalyzed Paal-Knorr reactions have been successfully performed in boiling water.[3]

-

Catalytic Methods: The development of efficient catalytic systems, such as those based on magnesium iodide or citric acid, can reduce the need for stoichiometric reagents and harsh reaction conditions in pyrrole synthesis.[3]

While a specific "green" synthesis for this compound has not been extensively reported, these general principles offer promising avenues for future process optimization.

Conclusion

The synthesis of this compound is a critical process for the development of important pharmaceutical agents. The established N-alkylation of pyrrole-2-carbaldehyde provides a high-yielding and reliable route to this key intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions to ensure regioselectivity, and appropriate purification techniques are paramount for obtaining a high-purity product. As the demand for sustainable chemical manufacturing grows, the exploration of greener synthetic alternatives will undoubtedly become an area of increasing focus for the production of this and other valuable chemical entities.

References

-

Albright, J. D., Reich, M. F., Delos Santos, E. G., Dusza, J. P., Sum, F. W., Venkatesan, A. M., Coupet, J., Chan, P. S., Ru, X., Mazandarani, H., & Bailey, T. (1998). 5H-Pyrrolo[2,1-c][4][5]benzodiazepines as potent and selective, nonpeptide vasopressin V2 receptor antagonists. Journal of Medicinal Chemistry, 41(14), 2442–2444.

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.

- ChemBK. (2024). This compound.

- Dixit, S. R., Joshi, S. D., Kulkarni, V. H., Jalalpure, S.S., Kumbar, V. M., Mudaraddi, T. Y., Nadagouda, M. N., & Aminabhavi, T. M. (2018). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. The Open Medicinal Chemistry Journal, 12, 90–106.

- Li, J. J. (2021). Recent Advancements in Pyrrole Synthesis. Topics in Current Chemistry, 379(6), 42.

- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

- Song, H.-B., & Wang, Q. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873.

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.

- Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018).

- Yoshida, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568.

- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644–4680.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and chemical reactivity of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to the vasopressin V2 receptor antagonist, lixivaptan.[1] The strategic incorporation of the 2-nitrobenzyl moiety, a well-established photolabile protecting group, onto the pyrrole-2-carbaldehyde scaffold imparts unique chemical functionalities that are of significant interest in organic synthesis and medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing in-depth technical information and actionable protocols.

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound combines a pyrrole-2-carbaldehyde core with a 2-nitrobenzyl group attached to the pyrrole nitrogen. This arrangement results in a distinct spectroscopic signature that is crucial for its identification and characterization.

Molecular Formula: C₁₂H₁₀N₂O₃[2][3]

Molecular Weight: 230.22 g/mol [1][3]

Crystal Structure: X-ray crystallographic analysis reveals a triclinic crystal system. The pyrrole and benzene rings are not coplanar, exhibiting a dihedral angle of 83.96 (6)°. The nitro group is slightly twisted out of the plane of the benzene ring by 5.92 (8)°.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the pyrrole and nitrobenzyl groups, the benzylic methylene protons, and the aldehydic proton. Based on available data for a closely related compound, the expected chemical shifts (in CDCl₃) are: a singlet for the aldehydic proton around δ 9.48 ppm, and distinct multiplets for the protons on the pyrrole and nitrobenzyl rings.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde, the carbons of the two aromatic rings, and the benzylic methylene carbon. Expected chemical shifts (in CDCl₃) include the aldehydic carbon at approximately δ 178.8 ppm, and a series of signals for the aromatic carbons between δ 111.7 and 145.9 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=O stretching (aldehyde): A strong absorption band is expected in the region of 1660-1700 cm⁻¹.

-

N-O stretching (nitro group): Two strong bands are anticipated, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H stretching (aromatic): Peaks will be observed above 3000 cm⁻¹.

-

C-N stretching: Bands in the fingerprint region will correspond to the C-N bonds.

Mass Spectrometry (MS)

Mass spectral analysis is essential for confirming the molecular weight and elucidating the fragmentation pattern. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 230 would be expected. Fragmentation may involve the loss of the nitro group (NO₂), the formyl group (CHO), and cleavage of the benzyl-pyrrole bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Yellow to orange crystalline solid | [2] |

| Melting Point | 138 °C (recrystallized); 90-94°C (crude) | [1][2] |

| Boiling Point | 389.8 ± 22.0 °C (Predicted) | |

| Solubility | Soluble in ethanol, dichloromethane, and other common organic solvents. Low solubility in water. | [2][3] |

| pKa | -7.78 ± 0.70 (Predicted) | |

| Storage | Store at 2-8°C. Air sensitive. |

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of pyrrole-2-carbaldehyde with 2-nitrobenzyl bromide. This reaction is carried out in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Detailed Synthesis Protocol

Reaction: Pyrrole-2-carbaldehyde + 2-Nitrobenzyl bromide → this compound

Materials:

-

Pyrrole-2-carbaldehyde

-

2-Nitrobenzyl bromide

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Under an inert atmosphere (Argon), suspend sodium hydride in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of pyrrole-2-carbaldehyde in anhydrous DMF to the NaH suspension. Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-nitrobenzyl bromide in anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a petroleum ether-ethyl acetate mixture (2:1) to yield colorless crystals. A reported yield for this synthesis is 95%.[1]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with moisture and oxygen.

-

Strong Base (NaH): Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen, forming the nucleophilic pyrrolide anion required for the SN2 reaction with 2-nitrobenzyl bromide.

-

Anhydrous DMF: DMF is an excellent solvent for this reaction as it is polar and aprotic, which favors the SN2 mechanism and dissolves the reactants. It must be anhydrous to prevent quenching of the sodium hydride.

-

Recrystallization: This purification technique is effective for obtaining high-purity crystalline solids from a crude reaction mixture.

Diagram of Synthesis Workflow:

Caption: Simplified mechanism of photocleavage of the 2-nitrobenzyl group.

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of lixivaptan. [1]Lixivaptan is a potent and selective vasopressin V2 receptor antagonist that has been investigated for the treatment of hyponatremia. The synthesis of the core pyrrolobenzodiazepine scaffold of lixivaptan utilizes this aldehyde as a starting material.

Furthermore, the presence of the pyrrole-2-carbaldehyde moiety makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential biological activities, including anticancer and antimicrobial properties. The photolabile nature of the 2-nitrobenzyl group also opens up possibilities for its use in photopharmacology and the development of "caged" compounds, where the biological activity of a molecule can be triggered by light.

Safety and Handling

This compound is an irritant to the eyes and skin. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. It is also noted to be air-sensitive and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a reactive aldehyde, a pyrrole core, and a photolabile protecting group. Its well-defined synthesis and predictable reactivity make it a valuable tool for organic chemists, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, synthesis, and reactivity, which should serve as a solid foundation for its application in research and development.

References

-

ChemBK. This compound. Available from: [Link]

-

Langer, T., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2673. Available from: [Link]

-

Pipzine Chemicals. This compound. Available from: [Link]

-

Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available from: [Link]

-

Royal Society of Chemistry. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. Available from: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive analysis of the crystal structure of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, an important intermediate in the synthesis of pharmacologically active compounds.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the experimental and computational methodologies employed to determine and interpret the three-dimensional atomic arrangement of this molecule. We will delve into the causality behind the experimental choices, from crystal growth to data refinement, and explore the nature of the intermolecular forces that govern the crystal packing.

Introduction: The Significance of Structural Insight

The compound this compound serves as a crucial precursor in the synthesis of Lixivaptan, a vasopressin V2 receptor antagonist that has undergone Phase III clinical trials for treating hyponatremia.[1] Understanding the precise three-dimensional structure of this intermediate is paramount. It provides invaluable information on molecular conformation, steric hindrance, and potential intermolecular interactions, all of which can influence its reactivity and the stereochemistry of subsequent synthetic steps. Crystal structure analysis, therefore, moves beyond a simple characterization to become a predictive tool in rational drug design.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. The workflow for this compound is a representative example of modern structural analysis.

Caption: Experimental workflow for crystal structure determination.

Synthesis and Crystallization

The title compound (I) was synthesized by reacting pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide in the presence of sodium hydride in N,N-dimethylformamide (DMF) under an inert argon atmosphere.[1] This nucleophilic substitution reaction yields the crude product as a colorless solid.

Experimental Protocol: Single Crystal Growth

-

Dissolution: Dissolve the crude product of this compound in a minimal amount of a suitable solvent system. For this compound, a mixture of petroleum ether and ethyl acetate (2:1 ratio) was found to be effective.[1]

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvents. This is a critical step; rapid evaporation leads to the formation of polycrystalline powder, whereas slow, controlled evaporation allows for the growth of large, well-ordered single crystals suitable for diffraction.[2]

-

Crystal Selection: High-quality crystals, typically in the size range of 0.1-0.3 mm, are selected under a microscope for their sharp edges and lack of visible defects.[3] For this analysis, a crystal with dimensions of 0.20 × 0.18 × 0.10 mm was chosen.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4][5][6] The fundamental principle is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.[3]

Data Collection Protocol

-

Mounting: The selected crystal is mounted on a goniometer head, which allows for precise rotation.[5]

-

Instrumentation: Data for this compound was collected on a Rigaku Saturn CCD area-detector diffractometer using molybdenum (Mo) Kα radiation (λ = 0.71073 Å).[1] The choice of Mo radiation is common for small organic molecules as it provides good resolution.

-

Data Acquisition: The crystal is cooled to a low temperature (113 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[1] The goniometer rotates the crystal through various orientations while the detector records the diffraction patterns.[4]

-

Data Reduction: The collected raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption.[1]

Structure Solution and Refinement

The ultimate goal of the diffraction experiment is to generate an electron density map of the unit cell from which the atomic positions can be determined.[7] This process involves solving the "phase problem" and then refining the atomic model.

Caption: The cycle of crystallographic structure solution and refinement.

Structure Solution

The diffraction experiment measures the intensities of the diffracted X-rays, which are proportional to the square of the structure factor amplitudes (|F|²). However, the phase information of the structure factors is lost. For small molecules like the title compound, direct methods, which use statistical relationships between the intensities, are employed to solve this phase problem.[7][8] The structure of this compound was solved using the SHELXS97 program.[1]

Structure Refinement

Once an initial model is obtained, it is refined to achieve the best possible fit between the observed diffraction data (|F_obs|) and the data calculated from the model (|F_calc|).[9][10] This is typically done using a least-squares minimization process, where the positions and thermal parameters of the atoms are adjusted to minimize the difference between |F_obs|² and |F_calc|².[8] The refinement for this compound was carried out using the SHELXL97 program.[1]

Crystal Structure and Molecular Geometry

The analysis of the refined structure provides a wealth of information about the molecule's conformation and the packing of molecules within the crystal lattice.

Crystallographic Data Summary

The key crystallographic data for this compound are summarized in the table below. The compound crystallizes in the triclinic space group P-1.[1]

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₀N₂O₃ | [1] |

| Formula Weight (Mᵣ) | 230.22 | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

| a (Å) | 7.2643 (8) | [1] |

| b (Å) | 8.3072 (10) | [1] |

| c (Å) | 9.2570 (12) | [1] |

| α (°) | 104.10 (2) | [1] |

| β (°) | 96.463 (11) | [1] |

| γ (°) | 96.92 (2) | [1] |

| Volume (V) (ų) | 531.98 (11) | [1] |

| Z | 2 | [1] |

| Temperature (K) | 113 | [1] |

| R[F² > 2σ(F²)] | 0.037 | [1] |

| wR(F²) | 0.095 | [1] |

Molecular Conformation

The molecular structure reveals that the pyrrole and benzene rings are not coplanar. There is a significant dihedral angle of 83.96 (6)° between the planes of these two rings.[1] This twisted conformation is likely due to steric hindrance between the pyrrole ring and the bulky nitrobenzyl group. Furthermore, the nitro group itself is slightly twisted out of the plane of the benzene ring by 5.92 (8)°.[1] These conformational details are critical for understanding how the molecule might interact with a biological target.

Intermolecular Interactions and Crystal Packing

While the covalent bonds define the molecule, the non-covalent intermolecular interactions dictate how the molecules pack in the crystal. These interactions can be visualized and quantified using Hirshfeld surface analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12][13] The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal, based on the electron distribution.[14] Properties such as the normalized contact distance (d_norm) can be mapped onto this surface to highlight regions of close intermolecular contacts.

For this compound, the crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds.[1] These interactions link the molecules into columns that propagate along the direction. Additionally, there is a short distance of 3.725 (3) Å between the centroids of adjacent benzene rings within these columns, suggesting the presence of π-π stacking interactions.[1]

A Hirshfeld surface analysis would typically show red spots on the d_norm surface corresponding to these C—H···O hydrogen bonds, indicating close contacts. The 2D fingerprint plots derived from the Hirshfeld surface can quantify the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[11][12]

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides a detailed and accurate three-dimensional model of its molecular and crystal structure. The key findings include a significantly twisted conformation between the pyrrole and nitrobenzyl moieties and a crystal packing arrangement dominated by weak C—H···O hydrogen bonds and π-π stacking interactions. This structural information is invaluable for understanding the chemical properties of this important synthetic intermediate and can aid in the rational design of new pharmaceuticals. The methodologies outlined in this guide represent the standard of practice in modern chemical crystallography, demonstrating a robust workflow from synthesis to a fully validated structural model.

References

-

Title: this compound Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals Source: Scientific Research Publishing (SCIRP) URL: [Link]

-

Title: Recent developments in phasing and structure refinement for macromolecular crystallography Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Creative Biostructure URL: [Link]

-

Title: The Hirshfeld Surface Source: CrystalExplorer URL: [Link]

-

Title: Introduction to Structure Refinement Source: University of St Andrews URL: [Link]

-

Title: (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals Source: ResearchGate URL: [Link]

-

Title: Single crystal X-ray diffraction | Crystallography Class Notes Source: Fiveable URL: [Link]

-

Title: Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes Source: Fiveable URL: [Link]

-

Title: Single Crystal X-ray Diffraction - Chemistry Teaching Labs Source: University of York URL: [Link]

-

Title: Single-crystal X-ray Diffraction Source: Science Education Resource Center at Carleton College URL: [Link]

-

Title: Solution and Refinement of Crystal Structures Source: Oxford Academic URL: [Link]

-

Title: Hirshfeld surface analysis Source: Royal Society of Chemistry URL: [Link]

-

Title: The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets Source: MDPI URL: [Link]

-

Title: The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction Source: Pulstec USA URL: [Link]

Sources

- 1. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 3. fiveable.me [fiveable.me]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pulstec.net [pulstec.net]

- 7. academic.oup.com [academic.oup.com]

- 8. fiveable.me [fiveable.me]

- 9. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction [pd.chem.ucl.ac.uk]

- 11. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. crystalexplorer.net [crystalexplorer.net]

An In-Depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a pivotal chemical intermediate in modern pharmaceutical synthesis. While the topic was specified with CAS number 22162-51-2, extensive chemical literature and database searches confirm that the correct and universally recognized identifier for this compound is CAS No. 1131-01-7 . This document will proceed using the correct CAS number to ensure technical accuracy and alignment with established scientific resources.

This compound is of significant interest to the pharmaceutical industry, primarily serving two critical roles: it is a fundamental building block in the synthesis of the antianginal drug Ranolazine[1], and it is a known process impurity of the widely used local anesthetic, Lidocaine (designated as Lidocaine EP Impurity H)[2][3]. Understanding its chemical properties, reactivity, and handling is therefore essential for process optimization, impurity profiling, and regulatory compliance in drug development and manufacturing.

This guide moves beyond a simple recitation of data, offering insights into the causality behind its properties and the logic of its application in synthesis, reflecting a field-proven perspective on its practical use.

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)acetamide[2] |

| CAS Number | 1131-01-7[2] |

| Molecular Formula | C₁₀H₁₂ClNO[2] |

| Molecular Weight | 197.66 g/mol [2] |

| Synonyms | 2-Chloro-2',6'-acetoxylidide, N-Chloroacetyl-2,6-dimethylaniline, Chloroacet-2,6-xylidide, Lidocaine Impurity H[2][3] |

Physicochemical Properties

The physical state and solubility of 2-Chloro-N-(2,6-dimethylphenyl)acetamide are critical parameters for its handling, reaction setup, and purification. Its character as a solid with low aqueous solubility dictates the use of organic solvents in synthetic applications.

| Property | Value | Source(s) |

| Appearance | Beige needles or white to brown crystalline powder. | [3][4][5][6] |

| Melting Point | 150-151 °C (lit.) | [4][5] |

| Boiling Point | 316.8 ± 30.0 °C (Predicted) | [4][5] |

| Density | 1.1363 (Rough Estimate) | [4] |

| Solubility | Insoluble in water. Soluble in chloroform and methanol. | [4][5][7] |

| Storage Temperature | 2-8°C | [4] |

Molecular Structure and Spectroscopic Profile

The structural features of 2-Chloro-N-(2,6-dimethylphenyl)acetamide govern its reactivity. The electrophilic carbon of the chloroacetyl group is the primary site of reaction, while the sterically hindered amide nitrogen, flanked by two methyl groups on the aromatic ring, influences the molecule's conformation and reactivity.

Caption: Molecular structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Spectroscopic Data Summary

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this intermediate.

| Technique | Key Data Highlights | Source(s) |

| ¹H NMR | (300 MHz, CDCl₃) δ 2.25 (s, 6H, Ar-CH₃), 4.26 (s, 2H, COCH₂Cl), 6.65 (t, J=7.46 Hz, 1H, Ar-H), 6.95 (d, J=7.46 Hz, 2H, Ar-H), 7.84 (s, 1H, NH). | [8] |

| Mass Spec. | (ESI) m/z 198 (M+H)⁺. Top 5 Peaks: 107.073, 105.0699, 122.0965, 79.0543, 123.0805. | [2][8] |

| Infrared (IR) | Spectrum conforms to the structure, with characteristic peaks for N-H, C=O (amide), and C-Cl bonds. | [2][6] |

Synthesis, Reactivity, and Application

Core Synthesis Protocol

The most common and industrially scalable method for producing 2-Chloro-N-(2,6-dimethylphenyl)acetamide is the acylation of 2,6-dimethylaniline with chloroacetyl chloride[1]. The choice of base and solvent is critical for optimizing yield and minimizing side reactions. An aqueous base like sodium hydroxide or an organic base like triethylamine can be used to scavenge the HCl byproduct.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Acylation

The following protocol is a self-validating system, designed for high yield and purity.

-

Vessel Preparation: To a suitable reaction vessel, charge 182 g of 2,6-dimethylaniline and 4 L of 1,2-dichloroethylene. Initiate stirring.[9]

-

Base Addition: Add 1.6 L of a 1N sodium hydroxide aqueous solution to the mixture.[9]

-

Acylation: Over a period of 1.5 hours, add 203 g of chloroacetyl chloride dropwise. The causality here is crucial: slow addition is necessary to control the exotherm of the reaction and maintain an internal temperature between 20-35°C, preventing side product formation.[9]

-

Reaction Completion: Continue stirring at this temperature for an additional 1.5 hours to ensure the reaction goes to completion.[9]

-

Workup: Separate the organic and aqueous layers. Concentrate the organic layer under reduced pressure.[9]

-

Isolation: Collect the resulting precipitate by filtration and dry under reduced pressure to yield the final product (reported yield: 95%).[9]

Chemical Reactivity and Pharmaceutical Application

The chloroacetamide moiety is a key functional handle. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This reactivity is expertly exploited in the synthesis of Ranolazine, where it reacts with the secondary amine of piperazine[1][10].

As an impurity in Lidocaine synthesis, its presence must be carefully monitored and controlled. Its formation can arise from the reaction of the 2,6-dimethylaniline starting material with chloroacetyl chloride, a key reagent in the Lidocaine process. Regulatory bodies require stringent control over such impurities, making a thorough understanding of this compound's properties vital for any professional in drug development.[11]

Safety and Handling

From a safety perspective, 2-Chloro-N-(2,6-dimethylphenyl)acetamide is an irritant. All handling should be performed within a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark)[12][13] |

| Signal Word | Warning [12][13] |

| Hazard Statements | H315: Causes skin irritation.[12][13][14]H319: Causes serious eye irritation.[12][13][14]H335: May cause respiratory irritation.[12][13][14] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[12][13][14]P280: Wear protective gloves/eye protection/face protection.[12][14]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13][14] |

Handling and First Aid

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[14]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[14] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[13]

-

Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[14][15]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][14]

Crystallographic Information

The solid-state structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide has been determined by X-ray crystallography. The study reveals a monoclinic crystal system. A key feature of its solid-state architecture is the linking of molecules into infinite chains through intermolecular N—H···O hydrogen bonding between the amide hydrogen and the carbonyl oxygen of an adjacent molecule.[16] This structural insight is valuable for understanding its physical properties, such as its melting point and solubility.

References

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis. ChemicalBook.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7. ChemicalBook.

- Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798. PubChem.

- CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. CymitQuimica.

- Safety Data Sheet - 2-Chloro-2',6'-dimethylacetanilide. Biosynth.

- The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Ranolazine Synthesis. Benchchem.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide CAS#: 1131-01-7. ChemicalBook.

- 2-Chloro-N-(2,6-dimethylphenyl)

- 2-Chloro-N-(2,6-dimethylphenyl)

- 2-Chloro-N-(2,6-dimethylphenyl)

- MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Capot Chemical.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR. ChemicalBook.

- 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98%. Thermo Fisher Scientific.

- 2-Chloro-n-(2,6-dimethylphenyl)acetamide (CAS No: 1131-01-7)

- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

- Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Benchchem.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]

- 5. 2-Chloro-N-(2,6-dimethylphenyl)acetamide CAS#: 1131-01-7 [m.chemicalbook.com]

- 6. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 8. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

- 11. apicule.com [apicule.com]

- 12. biosynth.com [biosynth.com]

- 13. capotchem.com [capotchem.com]

- 14. aksci.com [aksci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of the 2-Nitrobenzyl Photolabile Protecting Group

Foreword: The Imperative of Spatiotemporal Control

In the intricate landscapes of chemical synthesis, cell biology, and drug development, the ability to control molecular events with precision in both time and space is not merely an advantage; it is a necessity. Photolabile protecting groups (PPGs), or "caged" compounds, represent a cornerstone of this control, acting as molecular guardians that mask the function of a substrate until their removal is triggered by a precise pulse of light.[1][2] Among the pantheon of PPGs developed since their inception, the ortho-nitrobenzyl (oNB) scaffold remains one of the most fundamental and widely utilized, owing to its predictable and well-documented photochemical behavior.[1][3][4] This guide provides a deep, mechanistically-focused exploration of the 2-nitrobenzyl group, moving beyond simple protocols to elucidate the causality behind its function, for researchers seeking to harness its power with expertise and confidence.

The Core Photochemical Event: An Intramolecular Redox Reaction

The defining characteristic of the 2-nitrobenzyl protecting group is its ability to undergo an efficient intramolecular rearrangement upon UV irradiation, leading to the release of a protected substrate.[1] This process, broadly classified as a Norrish Type II-like reaction, is initiated by the absorption of a photon, typically in the 300-365 nm range, which elevates the molecule to an electronically excited state.[3][5][6]

The canonical mechanism involves several key transient species and steps:

-

Photoexcitation: Upon absorbing a UV photon, the nitro group is promoted to an excited state (n→π* or π→π* transition).[3][6]

-

Intramolecular Hydrogen Abstraction: The pivotal step is the abstraction of a hydrogen atom from the benzylic carbon (the carbon bearing the protected substrate) by one of the oxygen atoms of the excited nitro group.[1][7][8] This intramolecular hydrogen transfer is a rapid process and is strongly supported by studies showing a significant kinetic isotope effect when the benzylic hydrogen is replaced with deuterium.[9]

-

Formation of the aci-Nitro Intermediate: The hydrogen transfer results in the formation of a key transient species known as an aci-nitro intermediate, a quinonoid-type structure.[3][7][8] This intermediate is readily detectable by transient absorption spectroscopy, typically showing a strong absorbance around 400 nm.[10]

-

Rearrangement and Release: The aci-nitro intermediate is unstable and rapidly rearranges to release the protected functional group (e.g., carboxylate, phosphate, alcohol) and form the primary byproduct, 2-nitrosobenzaldehyde or a corresponding ketone.[1][3]

The decay of the aci-nitro intermediate can proceed through distinct pathways depending on the reaction medium. In aqueous solutions at near-neutral pH (3-8), the mechanism is believed to involve cyclization to a five-membered benzisoxazolidine intermediate, which then opens to release the final products.[11][12] In aprotic solvents or under more acidic/basic conditions, an alternative pathway involving proton transfer to form hydrated nitroso compounds may prevail.[11][12]

Visualizing the Core Mechanism

The following diagram illustrates the established photochemical pathway for the cleavage of a 2-nitrobenzyl-protected substrate (R-X).

Caption: The photochemical cleavage pathway of the 2-nitrobenzyl group.

Scientific Integrity: Factors Governing Efficiency and Experimental Choices

A Senior Application Scientist understands that a protocol is only as good as the mechanistic principles it is built upon. The efficiency of the oNB uncaging event is not absolute; it is a function of quantum yield (Φ), molar extinction coefficient (ε), and several environmental factors. The overall uncaging efficiency is often represented by the product ε × Φ.[1]

Quantum Yield (Φ): The Measure of Photochemical Efficacy

The quantum yield is the ratio of the number of molecules undergoing a specific photoreaction to the number of photons absorbed. For oNB derivatives, this value typically ranges from 0.01 to 0.3, indicating that only a fraction of the absorbed photons leads to a successful uncaging event.[2] Several factors critically influence this yield:

-

The Leaving Group (Substrate): The nature of the protected molecule has a pronounced effect. Studies have shown that the quantum efficiency of release correlates with the stability of the leaving group.[13] For instance, linking the oNB group to a more acidic leaving group (i.e., a better leaving group) generally results in a faster and more efficient photolysis.[14] This is a key consideration in experimental design; protecting a poor leaving group may necessitate longer irradiation times or higher light intensity.

-

Aromatic Ring Substituents: Modifying the oNB aromatic ring is a common strategy to tune its properties.

-

Electron-Donating Groups: Adding electron-donating groups, such as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB or NV) derivative, red-shifts the absorption maximum to longer wavelengths (~350 nm).[2] This is highly advantageous for biological applications as it allows the use of less energetic and less phototoxic light.

-

Electron-Withdrawing Groups: The addition of a second nitro group at the 6-position (2,6-dinitrobenzyl) can significantly increase the quantum yield, in some cases nearly quadrupling it.[3] This is attributed to an increased probability of forming the necessary aci-nitro excited state.[3]

-

-

Excited State Dynamics: Mechanistic studies suggest that photolysis proceeds from the singlet excited state.[15] The formation of a non-reactive triplet state can act as an energy sink, effectively lowering the overall quantum yield.[15][16]

Data Presentation: Comparative Photophysical Properties

| Photolabile Group | Typical λmax (nm) | Typical Quantum Yield (Φ) | Key Features & Considerations |

| o-Nitrobenzyl (oNB) | 260–350 | 0.01–0.3 | The foundational PPG; requires potentially phototoxic UV light; reactive byproducts.[2] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 0.006–0.16 | Red-shifted absorption, better for biological systems; quantum yield can be variable.[2] |

| 2,6-Dinitrobenzyl | ~365 | Up to 0.12+ | Higher quantum yield due to the second nitro group.[3] |

The Byproduct Problem: 2-Nitrosobenzaldehyde

The primary byproduct, 2-nitrosobenzaldehyde, is not inert. It is itself photoreactive and absorbs light in the same region as the parent oNB compound, creating an "inner filter" effect that can reduce cleavage efficiency over time, especially at high concentrations.[6][17] Furthermore, the aldehyde can be reactive, particularly towards nucleophilic substrates like amines that may have just been released.[6] In some cases, the nitroso compound can undergo further reactions to form oligomers or azo compounds, which can complicate purification.[4]

Field Insight: For sensitive applications, especially those involving primary amines, the inclusion of a "trapping agent" for the aldehyde byproduct, such as a mild hydrazine or semicarbazide, can significantly improve the yield of the desired deprotected product.[6] Alternatively, performing the photolysis in a continuous flow reactor minimizes byproduct accumulation and improves efficiency and scalability.[18]

Authoritative Grounding: Experimental Protocols for Mechanistic Investigation

The elucidation of the oNB mechanism relies on a suite of advanced spectroscopic and analytical techniques. Understanding these methods provides a self-validating framework for assessing photolabile systems.

Protocol 1: Detection of Transient Intermediates via Laser Flash Photolysis (LFP)

Objective: To detect and characterize the short-lived aci-nitro intermediate.

Methodology:

-

Sample Preparation: Prepare a dilute solution (µM to mM range) of the oNB-caged compound in the desired solvent (e.g., acetonitrile, buffered aqueous solution). The solution should be optically clear in a quartz cuvette.

-

Excitation: Irradiate the sample with a short, high-energy laser pulse (e.g., Nd:YAG laser at 355 nm) to generate a population of excited-state molecules.

-

Probing: Immediately following the pump pulse, probe the sample with a broad-spectrum monitoring light source (e.g., a xenon arc lamp).

-

Detection: Record the change in absorbance of the probing light over time using a fast detector (e.g., a photomultiplier tube or CCD camera) connected to an oscilloscope.

-

Data Analysis: Plot the change in absorbance (ΔA) versus wavelength to obtain the transient absorption spectrum. The characteristic peak around 400 nm confirms the presence of the aci-nitro intermediate.[10] Plot ΔA at a fixed wavelength versus time to determine the decay kinetics of the intermediate.[3]

Protocol 2: Quantum Yield (Φ) Determination

Objective: To quantify the efficiency of the photorelease reaction.

Methodology:

-

Actinometer Selection: Choose a chemical actinometer with a well-known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate for UV wavelengths).

-

Absorbance Matching: Prepare solutions of the oNB compound and the actinometer such that they have nearly identical absorbance values at the chosen irradiation wavelength.

-

Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, geometry, irradiation time). The extent of reaction should be kept low (<10%) to avoid complications from byproduct absorption.

-

Analysis of Sample: Quantify the amount of released substrate or formed byproduct using a calibrated analytical technique (e.g., HPLC, NMR spectroscopy).

-

Analysis of Actinometer: Analyze the irradiated actinometer solution according to its established protocol (e.g., for ferrioxalate, complexing the resulting Fe²⁺ with 1,10-phenanthroline and measuring the absorbance at 510 nm).

-

Calculation: Calculate the quantum yield of the sample (Φ_sample) using the following formula: Φ_sample = Φ_act * (moles_sample_photolyzed / moles_act_photolyzed) * (f_act / f_sample) where Φ_act is the known quantum yield of the actinometer, and 'f' is the fraction of light absorbed by each solution (which is equal if absorbances are matched).

Visualizing the Experimental Workflow

Caption: A generalized workflow for conducting and analyzing a photolysis experiment.

Conclusion

The 2-nitrobenzyl photolabile protecting group, while one of the oldest, remains a pillar of photocontrol due to its robust and well-understood mechanism. Its efficacy is a predictable interplay of quantum mechanics, reaction kinetics, and environmental conditions. For the researcher, true mastery comes not from simply applying a protocol, but from understanding the causality behind it: the critical hydrogen abstraction, the transient aci-nitro intermediate, and the factors—from leaving group pKa to aromatic substitution—that govern the final yield. By grounding experimental design in this deep mechanistic knowledge, scientists can transform the oNB group from a simple reagent into a precision tool for discovery.

References

-

Wikipedia. Photolabile protecting group. [Link]

-

ResearchGate. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF. [Link]

-

ChemRxiv. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. [Link]

-

PubMed. Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives. [Link]

-

ACS Omega. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

-

Royal Society of Chemistry Publishing. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. [Link]

-

PubMed. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [Link]

-

Royal Society of Chemistry Publishing. EPR studies of the structure of transient radicals formed in photolytic reactions of some 2-nitrobenzyl compounds. Characterisation of aryl alkoxy aminoxyls and nitroaromatic radical-anions in the photolysis of caged ATP and related compounds. [Link]

-

ResearchGate. Photolabile Protecting Groups: Structure and Reactivity | Request PDF. [Link]

-

2.4 Photocleavable Protecting Groups. [Link]

-

ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]

-

ACS Publications. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. [Link]

-

ACS Publications. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. [Link]

-

PubMed Central. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. [Link]

-

PubMed. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. [Link]

-

ResearchGate. Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry | Request PDF. [Link]

-

Royal Society of Chemistry Publishing. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of the Nitro Group in Photocleavage

Abstract

The strategic incorporation of photolabile protecting groups (PPGs) has revolutionized the control of chemical and biological processes, enabling spatiotemporal command over the release of active molecules.[1] Among these, the ortho-nitrobenzyl (ONB) moiety stands as a paramount example, widely exploited for its efficient light-triggered cleavage.[1] This technical guide provides a comprehensive exploration of the fundamental role of the nitro group, particularly in the ortho position, in orchestrating photocleavage reactions. We will delve into the intricate photochemical mechanisms, discuss the influence of molecular structure on reaction kinetics, provide actionable experimental protocols, and explore the diverse applications of this powerful chemical tool in drug delivery and beyond.

The Principle of Photocleavage and the Primacy of the ortho-Nitrobenzyl Group

Photocleavage is a chemical reaction where a covalent bond is broken by the absorption of light energy. In the context of protecting groups, this allows for the "uncaging" of a functional molecule at a precise time and location.[1] The o-nitrobenzyl group is a cornerstone of this technology due to its well-defined and efficient intramolecular rearrangement upon UV irradiation, leading to the release of the protected substrate.[1] This is in stark contrast to its isomer, the 4-nitrobenzyl (or p-nitrobenzyl) group, which is significantly less photolabile because it lacks the necessary ortho-nitro stereochemistry for the efficient cleavage pathway.[1]

The efficacy of a photolabile protecting group is quantitatively described by its uncaging efficiency, which is the product of its molar extinction coefficient (ε) at the excitation wavelength and its quantum yield of uncaging (Φu).[1] The o-nitrobenzyl derivatives typically exhibit absorption maxima in the range of 280-350 nm.[1]

The Core Mechanism: An Intramolecular Redox Reaction

The photocleavage of o-nitrobenzyl-caged compounds is fundamentally an intramolecular redox reaction initiated by the absorption of a photon. The process can be dissected into several key steps, often described as a Norrish Type II-like rearrangement.[1][2]

-

Photoexcitation: Upon absorbing a photon, the o-nitrobenzyl group is promoted to an electronically excited state.[3]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the critical step that is geometrically favored by the ortho positioning.[1][3]

-

Formation of the aci-Nitro Intermediate: This hydrogen transfer leads to the formation of a transient species known as an aci-nitro intermediate.[4] This intermediate has been directly observed using femtosecond transient absorption and stimulated Raman spectroscopy.[4]

-

Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rapid electronic and atomic rearrangements, often involving a five-membered ring intermediate, which culminates in the cleavage of the bond to the protected molecule (the leaving group).[3]

-

Product Formation: This process releases the deprotected molecule and generates a 2-nitrosobenzaldehyde byproduct.[1]

Visualizing the Mechanism

The following diagram illustrates the step-by-step photochemical cleavage of an o-nitrobenzyl protected substrate.

Caption: Mechanism of o-nitrobenzyl photocleavage.

Factors Influencing Photocleavage Efficiency

The rate and efficiency of o-nitrobenzyl photocleavage are not static but are influenced by a variety of structural and environmental factors. A thorough understanding of these allows for the rational design of photolabile protecting groups with tailored properties.

Substituent Effects on the Aromatic Ring

Modifications to the aromatic ring of the o-nitrobenzyl group can significantly impact its photochemical behavior.

-

Electron-Donating Groups: The incorporation of electron-donating groups, such as alkoxy groups (e.g., in the veratryl-based linker), can dramatically increase the rate of cleavage.[5] This is often attributed to a red-shift in the absorption spectrum, leading to a higher molar extinction coefficient at longer, less damaging wavelengths (e.g., 365 nm).[5]

-

Additional Nitro Groups: The presence of a second nitro group, as in 2,6-dinitrobenzyl derivatives, has been shown to increase the quantum yield of the reaction.[2]

-

Steric Effects: Surprisingly, steric hindrance from bulky substituents on the aromatic ring can slow down the decomposition rate.[6]

The Nature of the Leaving Group

The properties of the molecule being released (the leaving group) play a crucial role in the kinetics of photocleavage.

-

Acidity: For o-nitrobenzyl esters, a clear correlation exists between the reaction rate and the acidity (pKa) of the corresponding carboxylic acid. More acidic leaving groups lead to faster decomposition.[6][7]

-

Radical Stabilization: The quantum efficiency of release correlates with the ability of the leaving group to stabilize a radical intermediate. Groups that can stabilize a radical weaken the C-H bond that is cleaved during the initial hydrogen abstraction step, thereby lowering the activation barrier for this process.[8]

Benzylic Substitution

Introducing a methyl group at the benzylic position (the α-carbon) can enhance the rate of cleavage, in some cases by as much as five-fold.[9]

Solvent Effects

The choice of solvent can influence the photocleavage kinetics. For instance, some o-nitrobenzyl linkers exhibit faster cleavage in aprotic solvents like dioxane compared to protic, aqueous environments.[5] However, the specific solvent effects can be complex and dependent on the particular substrate.[9][10]

Quantitative Data Summary

The following table summarizes key photophysical and photochemical parameters for representative nitrobenzyl derivatives.

| Compound/Derivative | λmax (nm) | Molar Extinction Coefficient (ε) at 365 nm (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Reference(s) |

| o-Nitrobenzyl | ~280-350 | - | - | [1] |

| NPPOC | - | ~230 | 0.41 | [11] |

| Bz-NPPOC | - | - | - | [11] |

| SPh-NPPOC | - | - | - | [11] |

| 4,5-Dimethoxy-2-nitrobenzyl | - | - | 0.1-1% | [12][13] |

| 2,6-Dinitrobenzyl | - | - | 0.12 (for carbonate release) | [2] |

Note: Specific values for ε and Φu are highly dependent on the solvent and the nature of the protected molecule.

Experimental Protocols

Synthesis of an o-Nitrobenzyl Protected Compound

A general method for the synthesis of o-nitrobenzyl ethers involves the reaction of o-nitrobenzyl alcohol with a suitable substrate. For example, tertiary propargylic alcohols can be reacted with o-nitrobenzyl alcohol in the presence of a catalytic amount of copper(II) bromide (CuBr₂).[14] For protecting N-terminal cysteine residues in peptides, an o-nitrobenzyl group can be used as a temporary protective group.[15]

Step-by-Step Protocol for the Synthesis of o-Nitrobenzyl Ethers:

-

Reactant Preparation: Dissolve the alcohol to be protected and o-nitrobenzyl alcohol in a suitable aprotic solvent (e.g., anhydrous THF or DCM).

-

Catalyst Addition: Add a catalytic amount of CuBr₂ to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction, and extract the product into an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

A Typical Photocleavage Experiment

Materials and Equipment:

-

o-Nitrobenzyl protected compound dissolved in a suitable solvent (e.g., DMSO-d₆ for NMR studies, or an appropriate buffer for biological experiments).[6]

-

A UV light source, such as a xenon/mercury-vapor lamp, a UV LED lamp (e.g., 365 nm), or a laser.[6][16][17]

-

Analytical instrumentation for monitoring the reaction (e.g., NMR spectrometer, HPLC, UV-Vis spectrophotometer).[6][9]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of the o-nitrobenzyl protected compound at a known concentration in the chosen solvent.[6]

-

Initial Analysis (t=0): Acquire an initial spectrum or chromatogram of the sample before irradiation to serve as a baseline.[6]

-

Irradiation: Place the sample at a fixed distance from the UV light source and irradiate for a defined period.[6] For solid-phase reactions, the solid support can be suspended in a solvent within a quartz cuvette with stirring.[17]

-

Time-course Analysis: At specific time intervals (e.g., 10, 20, 40, 60 minutes), stop the irradiation and acquire a new spectrum or chromatogram to monitor the disappearance of the starting material and the appearance of the photoproducts.[6]

-

Data Analysis: Calculate the extent of decomposition at each time point by integrating the relevant signals in the NMR spectra or the peak areas in the chromatograms.[9] Plot the natural logarithm of the concentration ratio (ln[C]/[C]₀) versus time to determine the apparent first-order rate constant (k_app).[9]

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for photocleavage.

Applications in Drug Development and Research

The precise spatiotemporal control afforded by o-nitrobenzyl photocleavage has led to its widespread adoption in various scientific domains.

-

Controlled Drug Release: Photocleavable linkers based on the o-nitrobenzyl group are used to attach drugs to carrier molecules, such as dendrimers.[18] Upon irradiation at a target site, the drug is released, offering a strategy for targeted cancer therapy.[18]

-

"Caged" Compounds in Cell Biology: Biologically active molecules, such as neurotransmitters, secondary messengers, and enzymes, can be temporarily inactivated by "caging" them with an o-nitrobenzyl group.[1][19] Light-induced uncaging allows for the precise study of cellular signaling pathways.[18][19]

-

Photolithographic Synthesis: In materials science and genomics, o-nitrobenzyl-based photolabile groups are instrumental in the light-directed synthesis of microarrays for DNA, RNA, and peptides.[11]

-

Protein Synthesis: The o-nitrobenzyl group serves as a robust temporary protecting group for N-terminal cysteine residues in the chemical synthesis of proteins.[15]

Conclusion and Future Outlook

The ortho-nitrobenzyl group is a powerful and versatile tool in the arsenal of chemists and biologists. Its well-understood and efficient photocleavage mechanism, driven by the unique properties of the ortho-positioned nitro group, provides an unparalleled level of control over molecular function. Ongoing research continues to refine the properties of o-nitrobenzyl derivatives, aiming for longer absorption wavelengths to minimize photodamage in biological systems, and higher quantum yields for even greater efficiency.[12][13] The continued development of novel photolabile protecting groups based on this scaffold promises to further expand the horizons of controlled release, chemical synthesis, and the intricate study of biological systems.

References

- A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups - Benchchem. (URL: )

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. (URL: [Link])

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications. (URL: [Link])

-

Final step in the synthesis of o-nitrobenzyl NB compounds.... - ResearchGate. (URL: [Link])

-

Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection - PubMed. (URL: [Link])

-

Proposed mechanism for the photocleavage reaction of a generic... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing). (URL: [Link])

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed. (URL: [Link])

-

Reactions of Aromatic Nitrocompounds. 1. Photochemistry - DTIC. (URL: [Link])

-

Substituent effects of o‐nitrobenzyl derivatives. - ResearchGate. (URL: [Link])

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC - PubMed Central. (URL: [Link])

-

Effect of nitro-group position on photocleavage efficiency. Heterolysis... - ResearchGate. (URL: [Link])

-

Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Photolabile protecting group - Wikipedia. (URL: [Link])

-

A photochemical approach for controlled drug release in targeted drug delivery - PMC - NIH. (URL: [Link])

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering. (URL: [Link])

-

Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC - NIH. (URL: [Link])

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC - PubMed Central. (URL: [Link])

-

o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF - ResearchGate. (URL: [Link])

-

Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC - NIH. (URL: [Link])

-

Supporting Information A photochemical C=C cleavage process: toward access to backbone N-formyl peptides Experimental section an - Beilstein Journals. (URL: [Link])

-

The Breaking Beads Approach for Photocleavage from Solid Support - ChemRxiv. (URL: [Link])

-

An o-nitrobenzyl scaffold for peptide ligation: Synthesis and applications - ResearchGate. (URL: [Link])

-

Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. (URL: [Link])

-

(a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (URL: [Link])

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH. (URL: [Link])

-

Possible pathways of photocatalytic reduction of nitroaromatic compounds. - ResearchGate. (URL: [Link])

-

Photochemistry of Nitro and Nitroso Compounds | Request PDF - ResearchGate. (URL: [Link])

-

Side reactions during photochemical cleavage of an ?-methyl-6-nitroveratryl-based photolabile linker | Request PDF - ResearchGate. (URL: [Link])

-

Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing). (URL: [Link])

-

Photochemical reactions and on-line UV detection in microfabricated reactors - Harvard Apparatus. (URL: [Link])

-

Understanding Photocleavage Reactions - AZoM. (URL: [Link])

-

Experimental set up for photochemical reactions and product identification. (CFMD - ResearchGate. (URL: [Link])

-

Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing). (URL: [Link])

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - NIH. (URL: [Link])

-

Reduction of nitro compounds - Wikipedia. (URL: [Link])

-

Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. seas.upenn.edu [seas.upenn.edu]

- 10. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 11. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]